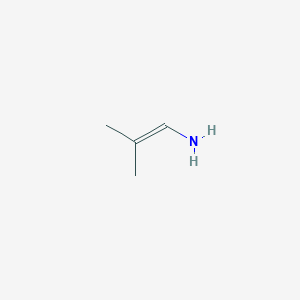

Dimethylvinylamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

850032-84-7 |

|---|---|

Molecular Formula |

C4H9N |

Molecular Weight |

71.12 g/mol |

IUPAC Name |

2-methylprop-1-en-1-amine |

InChI |

InChI=1S/C4H9N/c1-4(2)3-5/h3H,5H2,1-2H3 |

InChI Key |

NYTPAANIMXKHJA-UHFFFAOYSA-N |

Canonical SMILES |

CC(=CN)C |

Related CAS |

850032-84-7 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Dimethylvinylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the primary synthetic pathways for N,N-dimethylvinylamine, a valuable enamine intermediate in organic synthesis. The document details the core synthesis methodologies, including the direct condensation of dimethylamine (B145610) with acetaldehyde (B116499), the Hofmann elimination of a quaternary ammonium (B1175870) salt, and the dehydrohalogenation of a haloamine precursor. For each pathway, this guide presents the reaction mechanism, a detailed experimental protocol based on established chemical principles, and expected quantitative data. Visualizations of the reaction pathways and experimental workflows are provided to enhance understanding. Spectroscopic data for the characterization of the final product are also discussed. This guide is intended to serve as a foundational resource for researchers and professionals engaged in synthetic chemistry and drug development.

Introduction

N,N-dimethylvinylamine, also known as N,N-dimethylethenamine, is a reactive enamine that serves as a versatile building block in organic synthesis. Its nucleophilic character at the β-carbon atom makes it a useful reagent for the formation of carbon-carbon bonds. Enamines are widely employed in alkylation, acylation, and Michael addition reactions, providing a milder alternative to enolate chemistry. This guide explores the principal synthetic routes to N,N-dimethylvinylamine, offering detailed insights into the reaction mechanisms and practical experimental procedures.

Synthesis Pathways and Mechanisms

Three primary pathways for the synthesis of N,N-dimethylvinylamine are discussed:

-

Pathway 1: Condensation of Dimethylamine and Acetaldehyde

-

Pathway 2: Hofmann Elimination of (2-Hydroxyethyl)trimethylammonium Hydroxide (B78521)

-

Pathway 3: Dehydrohalogenation of 2-(Dimethylamino)ethyl Chloride

Pathway 1: Condensation of Dimethylamine and Acetaldehyde

This is the most direct and common method for the synthesis of simple enamines. The reaction involves the acid-catalyzed nucleophilic addition of a secondary amine, dimethylamine, to an aldehyde, acetaldehyde, to form a carbinolamine intermediate. Subsequent dehydration of the carbinolamine, driven by the removal of water, yields the enamine product.

Mechanism

The mechanism proceeds in several steps:

-

Protonation of the carbonyl oxygen: The acid catalyst protonates the oxygen atom of acetaldehyde, increasing the electrophilicity of the carbonyl carbon.

-

Nucleophilic attack by dimethylamine: The lone pair of electrons on the nitrogen atom of dimethylamine attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate.

-

Proton transfer: A proton is transferred from the nitrogen atom to the oxygen atom, forming a carbinolamine.

-

Protonation of the hydroxyl group: The hydroxyl group of the carbinolamine is protonated by the acid catalyst to form a good leaving group (water).

-

Elimination of water: The lone pair on the nitrogen atom facilitates the elimination of a water molecule, forming an iminium ion.

-

Deprotonation: A base (which can be another molecule of the amine) removes a proton from the α-carbon, leading to the formation of the carbon-carbon double bond of the enamine.

Experimental Protocol

Materials:

-

Dimethylamine (as a solution in a suitable solvent, e.g., THF, or as a gas)

-

Acetaldehyde

-

Anhydrous potassium carbonate (or another suitable drying agent and acid scavenger)

-

Anhydrous solvent (e.g., diethyl ether, THF, or benzene)

-

An acid catalyst (e.g., p-toluenesulfonic acid or a Lewis acid)

Procedure:

-

A reaction flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is charged with a solution of dimethylamine in an anhydrous solvent.

-

The flask is cooled in an ice bath.

-

A solution of acetaldehyde in the same anhydrous solvent is added dropwise from the dropping funnel with stirring.

-

A catalytic amount of an acid catalyst is added to the reaction mixture.

-

The reaction mixture is allowed to warm to room temperature and then refluxed for several hours. The progress of the reaction can be monitored by techniques such as TLC or GC.

-

Water formed during the reaction is removed, for example, by azeotropic distillation using a Dean-Stark trap if a suitable solvent like benzene (B151609) is used, or by the inclusion of a drying agent.

-

After completion of the reaction, the mixture is cooled, and any solid byproducts are removed by filtration.

-

The solvent is carefully removed under reduced pressure to yield crude N,N-dimethylvinylamine.

-

The product can be purified by distillation under reduced pressure.

Quantitative Data

| Parameter | Value |

| Yield | 60-80% (typical for enamine synthesis) |

| Reaction Time | 4-12 hours |

| Reaction Temperature | 60-80 °C (reflux) |

Diagram

Pathway 2: Hofmann Elimination of (2-Hydroxyethyl)trimethylammonium Hydroxide

The Hofmann elimination is a classic method for the preparation of alkenes from quaternary ammonium hydroxides. In this pathway, a suitable quaternary ammonium salt, such as one derived from choline, is treated with a strong base and then heated to induce elimination. The bulky quaternary ammonium group acts as the leaving group, and a proton is abstracted from the β-carbon, leading to the formation of an alkene.

Mechanism

-

Exhaustive Methylation: A starting material like N,N-dimethylethanolamine is treated with excess methyl iodide to form the quaternary ammonium iodide, (2-hydroxyethyl)trimethylammonium iodide.

-

Formation of the Hydroxide Salt: The iodide salt is treated with silver oxide (Ag₂O) in water. Silver iodide precipitates, and the corresponding quaternary ammonium hydroxide is formed in solution.

-

Elimination: The solution containing the quaternary ammonium hydroxide is heated. The hydroxide ion acts as a base and removes a proton from the carbon β to the nitrogen atom. This initiates an E2 elimination, where the C-N bond is cleaved, and a C=C double bond is formed, yielding N,N-dimethylvinylamine and trimethylamine (B31210) as a byproduct.

Experimental Protocol

Materials:

-

N,N-Dimethylethanolamine

-

Methyl iodide

-

Silver(I) oxide (Ag₂O)

-

Water

-

Diethyl ether

Procedure:

-

Exhaustive Methylation: N,N-Dimethylethanolamine is dissolved in a suitable solvent like methanol. An excess of methyl iodide is added, and the mixture is stirred at room temperature until the reaction is complete (precipitation of the quaternary ammonium iodide may be observed). The solvent is removed under reduced pressure.

-

Hydroxide Formation: The resulting (2-hydroxyethyl)trimethylammonium iodide is dissolved in water. Silver(I) oxide is added, and the suspension is stirred vigorously. The precipitation of silver iodide will occur.

-

Filtration: The silver iodide precipitate is removed by filtration. The filtrate contains the (2-hydroxyethyl)trimethylammonium hydroxide.

-

Pyrolysis: The aqueous solution of the quaternary ammonium hydroxide is concentrated under reduced pressure and then heated strongly (typically >100 °C) under vacuum. The volatile N,N-dimethylvinylamine is distilled and collected in a cold trap.

Quantitative Data

| Parameter | Value |

| Yield | 40-60% |

| Reaction Time | 6-18 hours (for methylation and hydroxide formation) |

| Pyrolysis Temperature | 120-160 °C |

Diagram

Pathway 3: Dehydrohalogenation of 2-(Dimethylamino)ethyl Chloride

This pathway involves the elimination of a hydrogen halide from a suitable precursor, 2-(dimethylamino)ethyl chloride. The reaction is typically carried out using a strong, non-nucleophilic base to promote the elimination reaction over substitution.

Mechanism

The reaction proceeds via an E2 (bimolecular elimination) mechanism. A strong base abstracts a proton from the carbon atom adjacent (β) to the carbon bearing the chlorine atom. Simultaneously, the electrons from the C-H bond move to form a new π-bond between the α and β carbons, and the chloride ion departs as the leaving group.

Experimental Protocol

Materials:

-

2-(Dimethylamino)ethyl chloride hydrochloride

-

A strong, non-nucleophilic base (e.g., potassium tert-butoxide, sodium amide)

-

Anhydrous, high-boiling point solvent (e.g., mineral oil, DMSO)

Procedure:

-

2-(Dimethylamino)ethyl chloride hydrochloride is first neutralized with a suitable base (e.g., sodium hydroxide) and the free base, 2-(dimethylamino)ethyl chloride, is extracted into an organic solvent and dried.

-

A reaction flask is charged with a suspension of a strong base (e.g., potassium tert-butoxide) in a high-boiling point anhydrous solvent under a nitrogen atmosphere.

-

The free base, 2-(dimethylamino)ethyl chloride, is added dropwise to the stirred suspension at an elevated temperature.

-

The reaction mixture is heated for several hours to drive the elimination reaction to completion.

-

The volatile N,N-dimethylvinylamine is distilled directly from the reaction mixture and collected in a cold trap.

-

The collected product can be further purified by redistillation.

Quantitative Data

| Parameter | Value |

| Yield | 50-70% |

| Reaction Time | 2-6 hours |

| Reaction Temperature | 100-150 °C |

Diagramdot

An In-depth Technical Guide on the Core Physical and Chemical Properties of Dimethylvinylamine

To the Valued Researchers, Scientists, and Drug Development Professionals,

This technical guide addresses the physical and chemical properties of dimethylvinylamine. It is important to note at the outset that publicly available, experimentally verified data for N,N-dimethylvinylamine (also known as N,N-dimethylethenamine) is exceptionally scarce. This suggests that the compound may be highly reactive, unstable, or not extensively characterized in the literature.

The majority of searches for "this compound" and its synonyms redirect to its saturated analog, N,N-dimethylethylamine, or to the aromatic compound N,N-dimethylaniline. While data for these related but structurally distinct molecules is readily available, it is not directly applicable to this compound. This guide will clearly distinguish between the limited information available for the target molecule and the more extensive data for its relatives to prevent misinterpretation.

Introduction to this compound

This compound, with the chemical formula C4H9N, is a tertiary amine featuring a vinyl group attached to a nitrogen atom that is also bonded to two methyl groups. The presence of the vinyl group, a carbon-carbon double bond, is expected to significantly influence its reactivity compared to its saturated counterpart, N,N-dimethylethylamine.

Physical and Chemical Properties

A comprehensive summary of the physical and chemical properties of this compound is challenging due to the lack of available experimental data. Below is a table summarizing the limited information found, alongside the more complete dataset for the related compound N,N-dimethylethylamine for comparative purposes.

Table 1: Physical and Chemical Properties

| Property | This compound (C4H9N) | N,N-Dimethylethylamine (C4H11N) |

| Molecular Weight | 71.12 g/mol | 73.14 g/mol |

| Boiling Point | Data not available | 36-38 °C |

| Melting Point | Data not available | -140 °C |

| Density | Data not available | 0.675 g/mL at 25 °C |

| Refractive Index | Data not available | n20/D 1.372 |

| Solubility | Data not available | Data not available |

| Stability | Likely unstable | Stable under normal conditions |

Spectral Data

Spectroscopic data is crucial for the identification and characterization of a molecule. A single reference to a 13C NMR spectrum for N,N-dimethylvinylamine has been located.

Carbon-13 Nuclear Magnetic Resonance (13C NMR) Spectroscopy

A 13C NMR spectrum for N,N-dimethyl-vinylamine is available in the SpectraBase database.[1] This spectrum would be instrumental in confirming the carbon framework of the molecule if it were to be synthesized.

No publicly available 1H NMR or Infrared (IR) spectroscopy data for this compound could be found.

Reactivity and Stability

While specific experimental data on the reactivity of this compound is not available, its structure as an enamine suggests it would be highly reactive. Enamines are known to be susceptible to hydrolysis and can act as nucleophiles in various organic reactions. The lack of commercial availability and published experimental procedures further implies that the compound is likely unstable under normal conditions.

Experimental Protocols

A thorough search of the scientific literature did not yield any established experimental protocols for the synthesis, purification, or analysis of unsubstituted this compound.

A synthetic procedure for a substituted derivative, Ethenamine, N,N-dimethyl-2-(3-nitro-2-pyridinyl)-, has been described.[2] This procedure involves the reaction of 2-methyl-3-nitropyridine (B124571) with dimethylformamide dimethylacetal (DMF-DMA) in dry DMF under a nitrogen atmosphere at 90°C.[2] However, this protocol is specific to this derivative and not directly applicable to the synthesis of the parent this compound.

Biological Activity and Signaling Pathways

There is no information available in the public domain regarding any biological activities or signaling pathways associated with this compound.

Conclusion and Future Directions

The significant lack of available data on the physical and chemical properties, synthesis, reactivity, and biological activity of this compound presents a clear knowledge gap. For researchers interested in this molecule, the initial steps would involve developing a stable synthetic route and thoroughly characterizing the compound using modern analytical techniques, including 1H NMR, 13C NMR, IR spectroscopy, and mass spectrometry. Its potential high reactivity as an enamine could make it a useful, albeit challenging, building block in organic synthesis. Given the current state of knowledge, any work with this compound should be approached with the caution appropriate for a potentially unstable and uncharacterized substance.

Visualization of General Experimental Workflow for Spectroscopic Analysis

Due to the absence of specific experimental workflows for this compound, a generalized workflow for obtaining spectroscopic data for a volatile and reactive liquid is presented below. This serves as a conceptual guide rather than a validated protocol for this specific molecule.

Caption: Generalized workflow for the spectroscopic analysis of a potentially reactive and volatile compound.

References

Navigating the Chemistry of Dimethylvinylamine: An In-depth Technical Guide to Enamines for Researchers and Drug Development Professionals

Introduction

The term "dimethylvinylamine" presents a degree of ambiguity in chemical literature, often referring to the enamine functional group, specifically N,N-dimethylvinylamine. While a dedicated CAS registry number for this simple enamine is not readily found, suggesting it is likely a reactive intermediate rather than an isolated compound, its structural motif is central to a broad and vital class of molecules in organic synthesis: enamines. This technical guide provides a comprehensive overview of the synthesis, molecular structure, and reactivity of enamines, with a focus on their application in medicinal chemistry and drug development. For clarity and practical illustration, N,N-dimethylvinylamine will be used as a representative example of this versatile class of compounds.

Molecular Structure and Properties of Enamines

Enamines are characterized by a nitrogen atom double-bonded to a carbon atom, which is in turn double-bonded to another carbon atom (C=C-N). The lone pair of electrons on the nitrogen atom can be delocalized into the pi-system of the double bond, creating a resonance structure with a negative charge on the alpha-carbon. This resonance stabilization is key to the nucleophilic character of enamines.

The physical and spectroscopic properties of enamines can vary significantly based on their substitution. Below is a table summarizing key data for related and more stable enamine structures.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) |

| N,N-Dimethylaniline | 121-69-7 | C₈H₁₁N | 121.18 | 193-194 | 0.956 |

| N,N-Dimethyl-4-vinylaniline | 2039-80-7 | C₁₀H₁₃N | 147.22 | - | - |

Note: Data for N,N-dimethylvinylamine is not available due to its likely transient nature.

Experimental Protocols: Synthesis of Enamines

Enamines are typically synthesized through the condensation of a secondary amine with an aldehyde or a ketone, often with acid catalysis to facilitate the dehydration step.[1] The following is a generalized experimental protocol for the in situ generation of an enamine, exemplified by the reaction of dimethylamine (B145610) with acetaldehyde (B116499) to form N,N-dimethylvinylamine.

General Protocol for Enamine Formation (in situ):

-

Reaction Setup: A solution of the carbonyl compound (e.g., acetaldehyde, 1.0 equivalent) in an aprotic solvent (e.g., toluene (B28343) or THF) is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Addition of Amine: The secondary amine (e.g., dimethylamine, 1.1 equivalents) is added to the solution. For gaseous amines like dimethylamine, it can be bubbled through the solution or added as a solution in the reaction solvent.

-

Catalysis and Dehydration: A catalytic amount of a weak acid (e.g., p-toluenesulfonic acid, 0.01 equivalents) is added to the mixture. To drive the equilibrium towards the enamine product, water is removed from the reaction mixture, typically by azeotropic distillation using a Dean-Stark apparatus.

-

Reaction Monitoring: The reaction progress is monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or gas chromatography (GC), to observe the consumption of the starting materials.

-

In situ Use: Once the formation of the enamine is complete, the reaction mixture, containing the enamine in solution, is cooled to the desired temperature for the subsequent reaction step without isolation of the enamine.

Role in Drug Development and Key Reactions

Enamines are highly valuable intermediates in the synthesis of pharmaceuticals and other complex organic molecules due to their ability to act as carbon nucleophiles.[2] This reactivity allows for the formation of new carbon-carbon bonds, a fundamental process in the construction of molecular scaffolds.

Alkylation and Acylation Reactions:

The nucleophilic α-carbon of enamines readily reacts with a variety of electrophiles. For instance, alkylation with alkyl halides or acylation with acyl chlorides provides a straightforward method for introducing new substituents at the α-position of the original carbonyl compound. These reactions are pivotal in building the carbon skeletons of many drug molecules.

The versatility of enamines in forming carbon-carbon bonds under relatively mild conditions makes them indispensable tools in the modern synthetic chemist's arsenal, particularly in the context of drug discovery where the rapid and efficient synthesis of diverse molecular structures is paramount.[3]

Disclaimer: This document is intended for informational purposes for a scientific audience. The experimental protocols described are generalized and should be adapted and performed with appropriate safety precautions by qualified personnel.

References

Spectroscopic Profile of N,N-Dimethylvinylamine: A Technical Guide

An In-depth Examination of NMR, IR, and Mass Spectrometry Data for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N,N-dimethylvinylamine (also known as N,N-dimethylethenamine), a reactive enamine intermediate. Due to the initial ambiguity of the common name "Dimethylvinylamine," which often leads to confusion with dimethylamine (B145610) or N,N-dimethylaniline, this guide focuses on the correctly identified vinyl-substituted amine. The following sections present a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with relevant experimental protocols.

Spectroscopic Data Summary

The quantitative spectroscopic data for N,N-dimethylvinylamine are summarized in the tables below, providing a clear reference for researchers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR Data

| Carbon Atom | Chemical Shift (δ) ppm | Solvent |

| =CH₂ | 85.9 | CDCl₃ |

| =CH- | 145.1 | CDCl₃ |

| N(CH₃)₂ | 44.1 | CDCl₃ |

Data sourced from SpectraBase.[1]

¹H NMR Data

Infrared (IR) Spectroscopy

A detailed experimental IR spectrum with peak assignments for N,N-dimethylvinylamine is not available in the public domain searches conducted. However, characteristic absorption frequencies for enamines can be anticipated.

| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |

| C=C Stretch (Enamine) | 1650 - 1600 | Medium |

| =C-H Stretch | 3100 - 3000 | Medium |

| C-N Stretch | 1250 - 1020 | Medium-Weak |

| C-H Stretch (Alkyl) | 2950 - 2850 | Medium to Strong |

Mass Spectrometry (MS)

The mass spectrum of N,N-dimethylvinylamine is available through Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

| m/z | Relative Abundance | Proposed Fragment |

| 71 | Moderate | [M]⁺ (Molecular Ion) |

| 70 | High | [M-H]⁺ |

| 56 | High | [M-CH₃]⁺ |

| 42 | Base Peak | [C₂H₄N]⁺ |

Data interpretation based on typical enamine fragmentation patterns.

Experimental Protocols

Detailed methodologies are crucial for obtaining high-quality spectroscopic data, especially for a reactive and potentially volatile compound like N,N-dimethylvinylamine.

NMR Spectroscopy of Enamines

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra of N,N-dimethylvinylamine.

Sample Preparation:

-

Due to the reactive nature of enamines, the sample should be freshly prepared or have been stored under an inert atmosphere (e.g., argon or nitrogen) at a low temperature.

-

Dissolve 5-10 mg of the enamine in approximately 0.6 mL of a dry, deuterated solvent (e.g., CDCl₃, C₆D₆) in an NMR tube. The use of anhydrous solvents is critical to prevent hydrolysis of the enamine back to the corresponding aldehyde/ketone and amine.

-

If the sample contains particulate matter, filter the solution through a small plug of glass wool into the NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (δ = 0.00 ppm).

Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve homogeneity.

-

For ¹H NMR , acquire the spectrum using a standard single-pulse experiment. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

For ¹³C NMR , a proton-decoupled experiment is typically used to simplify the spectrum and enhance the signal of the carbon atoms. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

FTIR Spectroscopy of Liquid Amines

Objective: To obtain the infrared spectrum of liquid N,N-dimethylvinylamine to identify its functional groups.

Procedure (for a neat liquid sample):

-

Ensure the ATR (Attenuated Total Reflectance) crystal of the FTIR spectrometer is clean. Record a background spectrum of the clean, empty crystal.

-

Place a small drop of the liquid N,N-dimethylvinylamine directly onto the ATR crystal.

-

Acquire the IR spectrum. The typical range for analysis is 4000-400 cm⁻¹.

-

After the measurement, clean the ATR crystal thoroughly with an appropriate solvent (e.g., isopropanol (B130326) or acetone) and a soft, non-abrasive wipe.

Gas Chromatography-Mass Spectrometry (GC-MS) of Volatile Amines

Objective: To separate N,N-dimethylvinylamine from any impurities and obtain its mass spectrum for identification and fragmentation analysis.

Sample Preparation:

-

Prepare a dilute solution of N,N-dimethylvinylamine in a volatile organic solvent (e.g., dichloromethane (B109758) or diethyl ether). The concentration should be in the low ppm range.

GC-MS Parameters:

-

Gas Chromatograph (GC):

-

Column: A capillary column suitable for the analysis of volatile amines, such as a base-deactivated column, is recommended to prevent peak tailing.[1]

-

Carrier Gas: Helium at a constant flow rate.[1]

-

Inlet Temperature: A temperature appropriate to ensure volatilization of the sample without degradation.

-

Oven Temperature Program: A temperature gradient program should be used to ensure good separation of the components. For a volatile compound like N,N-dimethylvinylamine, a low initial temperature followed by a ramp to a higher temperature is typical.[1]

-

-

Mass Spectrometer (MS):

-

Ionization Mode: Electron Ionization (EI) at 70 eV is standard for creating a reproducible fragmentation pattern.

-

Mass Range: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 35-200).

-

Detector: A mass analyzer such as a quadrupole is commonly used.

-

Visualization of Spectroscopic Workflow

The logical flow for the comprehensive spectroscopic analysis of N,N-dimethylvinylamine is illustrated in the diagram below.

References

The Genesis of a Reagent: A Technical History of Dimethylvinylamine

For Immediate Release

[CITY, STATE] – [Date] – A comprehensive technical guide detailing the discovery and historical development of dimethylvinylamine (N,N-dimethylvinylamine) has been compiled, offering researchers, scientists, and drug development professionals a thorough resource on this versatile chemical intermediate. The guide meticulously documents the pioneering work of early 20th-century chemists and subsequent advancements that have established this compound as a valuable tool in organic synthesis.

Early Explorations in Enamine Chemistry

The story of this compound is intrinsically linked to the broader discovery of enamines, a class of unsaturated organic compounds. The foundational work in this area was laid by the German chemist Carl Mannich and his colleague H. Davidsen. In their seminal 1936 paper, "Über einfache Enamine mit tertiär gebundenem Stickstoff" (On simple enamines with tertiary bound nitrogen), they described the first systematic synthesis of enamines.[1] Their method involved the condensation of aldehydes or ketones with secondary amines.

While Mannich and Davidsen's 1936 publication is recognized as the first practical preparation of enamines, the specific synthesis of what would be later known as this compound from acetaldehyde (B116499) and dimethylamine (B145610) was a logical extension of their work.[1]

The First Documented Synthesis and Characterization

Decades later, a more explicit and detailed description of the synthesis and utility of N,N-dimethylvinylamine appeared in the scientific literature. In 1969, Peter L. F. Chang and Donald C. Dittmer from Syracuse University published a paper in The Journal of Organic Chemistry titled, "Use of N,N-Dimethylvinylamine in an Improved Synthesis of Derivatives of Thietane (B1214591) and Thiete."[2] This publication provided a clear, reproducible method for the preparation of N,N-dimethylvinylamine and demonstrated its application in the synthesis of sulfur-containing heterocyclic compounds.

Experimental Protocol for the Synthesis of N,N-Dimethylvinylamine (Adapted from Chang and Dittmer, 1969)

The synthesis of N,N-dimethylvinylamine is achieved through the reaction of acetaldehyde and dimethylamine, typically with the removal of water to drive the reaction to completion. The following is a generalized protocol based on the principles described in the historical literature.

Materials:

-

Acetaldehyde

-

Dimethylamine (anhydrous)

-

Anhydrous potassium carbonate

-

Anhydrous ether

Procedure:

-

A solution of anhydrous dimethylamine in anhydrous ether is cooled in an ice-salt bath.

-

Freshly distilled acetaldehyde is added dropwise to the cooled dimethylamine solution with vigorous stirring.

-

Anhydrous potassium carbonate is added to the reaction mixture to act as a dehydrating agent.

-

The mixture is allowed to stir for several hours at a low temperature.

-

The ethereal solution is then decanted from the potassium carbonate and fractionally distilled to yield pure N,N-dimethylvinylamine.

Quantitative Data

The following table summarizes key physical properties of N,N-dimethylvinylamine as reported in the chemical literature.

| Property | Value | Reference |

| Boiling Point | 40-41 °C | Chang, P. L. F.; Dittmer, D. C. (1969)[2] |

| Molecular Formula | C₄H₉N | |

| Molecular Weight | 71.12 g/mol |

Signaling Pathways and Experimental Workflows

The synthesis of N,N-dimethylvinylamine can be visualized as a straightforward condensation reaction. The logical workflow for its preparation and subsequent use in the synthesis of thietane derivatives, as described by Chang and Dittmer, can also be diagrammed.

Conclusion

From its theoretical underpinnings in the early work on enamines by Mannich and Davidsen to its practical synthesis and application detailed by Chang and Dittmer, the history of this compound showcases a classic example of chemical discovery and development. This guide provides a foundational understanding of this important reagent, equipping modern researchers with the historical context and technical details necessary for its effective utilization in contemporary organic synthesis.

References

Theoretical Deep Dive: Unraveling the Stability and Reactivity of Dimethylvinylamine

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Dimethylvinylamine, a simple enamine, holds significant interest in organic synthesis and medicinal chemistry due to the unique reactivity profile imparted by the nitrogen lone pair's conjugation with the carbon-carbon double bond. Understanding the delicate balance of its conformational stability and predicting its reactivity are crucial for its effective application in the design and development of novel chemical entities. This technical guide provides an in-depth analysis of the theoretical underpinnings of this compound's stability and reactivity, drawing upon computational studies of the parent compound and its close analogs. It further outlines detailed experimental protocols for its characterization and provides visual representations of key theoretical concepts.

Conformational Stability: A Theoretical Perspective

The conformational landscape of this compound is primarily dictated by the rotation around the C-N single bond and the pyramidalization at the nitrogen atom. Theoretical studies, predominantly employing Density Functional Theory (DFT) and ab initio methods, have elucidated the energetic penalties associated with these conformational changes. Due to the scarcity of direct computational studies on N,N-dimethylvinylamine, the following data is synthesized from studies on vinylamine (B613835) and other simple enamines.

Table 1: Calculated Rotational Barriers and Inversion Barriers for Vinylamine and Analogs

| Parameter | Molecule | Method | Basis Set | Calculated Value (kcal/mol) |

| C-N Rotational Barrier | Vinylamine | MP2 | aug-cc-pVDZ | ~5-7 |

| Nitrogen Inversion Barrier | Methylamine | CCSD(T) | cc-pVQZ | 5.8 |

| Nitrogen Inversion Barrier | Dimethylamine (B145610) | CCSD(T) | cc-pVQZ | 4.9 |

Note: These values are illustrative and can vary with the level of theory and basis set employed. The C-N rotational barrier in enamines is a result of the partial double bond character arising from p-π conjugation.

The rotation around the C-N bond disrupts the favorable conjugation between the nitrogen lone pair and the vinyl group's π-system, leading to a significant energy barrier. The nitrogen inversion barrier, while lower than the rotational barrier, is another important factor governing the molecule's dynamic behavior.

Reactivity of this compound: An Electron-Rich Nucleophile

The defining characteristic of enamines, including this compound, is their potent nucleophilicity at the β-carbon atom. This reactivity stems from the resonance contribution of the nitrogen lone pair, which increases the electron density at the β-carbon.[1] Computational studies have quantified this nucleophilicity and explored the mechanisms of various reactions.

2.1. Electrophilic Attack at the β-Carbon

Theoretical models consistently show that electrophilic attack preferentially occurs at the β-carbon, leading to the formation of an iminium ion intermediate. DFT calculations on the reactions of enamines with electrophiles have provided insights into the transition state geometries and activation energies.[2]

Table 2: Calculated Energetics for Reactions of Enamines

| Reaction Type | Enamine Model | Electrophile | Method | Basis Set | Activation Energy (kcal/mol) | Reaction Energy (kcal/mol) |

| Aldol Reaction | Acetaldehyde Enamine | Acetaldehyde | B3LYP | 6-31G* | Low | Exothermic |

| Michael Addition | Pyrrolidine-propanal enamine | (E)-1-nitropropene | M06-2X | 6-311+G(d,p) | Not specified | -24.8 to -33.8 |

Note: The activation energies for enamine reactions are generally low, reflecting their high reactivity. The exothermicity of these reactions drives them to completion.[2][3]

2.2. Frontier Molecular Orbital Analysis

Frontier Molecular Orbital (FMO) theory provides a qualitative understanding of enamine reactivity. The Highest Occupied Molecular Orbital (HOMO) of an enamine is typically localized on the β-carbon and the nitrogen atom, with a large coefficient on the β-carbon. This high-energy HOMO readily interacts with the Lowest Unoccupied Molecular Orbital (LUMO) of electrophiles, initiating the reaction.

Experimental Protocols for the Study of this compound

The theoretical predictions regarding the stability and reactivity of this compound can be validated and further explored through various experimental techniques. The following protocols provide a framework for the synthesis, purification, and characterization of this enamine.

3.1. Synthesis of N,N-Dimethylvinylamine

This protocol is adapted from general procedures for the synthesis of enamines.

Materials:

-

Acetaldehyde

-

Dimethylamine (as a solution in THF or as a gas)

-

Potassium carbonate (anhydrous)

-

Diethyl ether (anhydrous)

-

Magnesium sulfate (B86663) (anhydrous)

-

Round-bottom flask

-

Condenser

-

Drying tube

-

Magnetic stirrer

-

Separatory funnel

Procedure:

-

To a stirred solution of excess dimethylamine in anhydrous diethyl ether in a round-bottom flask cooled in an ice bath, slowly add acetaldehyde.

-

After the addition is complete, allow the mixture to stir at room temperature for 12-24 hours.

-

Add anhydrous potassium carbonate to the reaction mixture to remove the water formed during the reaction.

-

Stir for an additional 1-2 hours.

-

Filter the mixture to remove the potassium carbonate.

-

The filtrate, containing the crude N,N-dimethylvinylamine, can be carefully concentrated under reduced pressure. Caution: Enamines are often unstable and prone to polymerization and hydrolysis. It is advisable to use the crude product immediately or store it under an inert atmosphere at low temperatures.

-

For purification, fractional distillation under reduced pressure can be attempted, though care must be taken to avoid decomposition.

3.2. Spectroscopic Characterization

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of enamines.

-

Sample Preparation: Dissolve 5-10 mg of the freshly prepared enamine in a deuterated solvent (e.g., CDCl₃, C₆D₆) in an NMR tube. It is crucial to use anhydrous solvents to prevent hydrolysis.

-

¹H NMR: The proton NMR spectrum is expected to show signals for the vinyl protons and the N-methyl protons. The chemical shifts of the vinyl protons are indicative of the electron density at the double bond. The β-vinyl proton will be significantly shielded compared to a typical alkene proton due to the electron-donating effect of the nitrogen.

-

¹³C NMR: The carbon NMR spectrum will show characteristic signals for the vinyl carbons and the N-methyl carbons. The β-carbon will be significantly shielded.

3.2.2. Infrared (IR) Spectroscopy

IR spectroscopy can be used to identify the key functional groups in this compound.

-

Sample Preparation: A thin film of the neat liquid can be prepared between two salt plates (NaCl or KBr).

-

Expected Absorptions:

-

C=C stretch: ~1640-1600 cm⁻¹ (This band is often strong in enamines due to the increased polarity of the double bond).

-

C-N stretch: ~1350-1250 cm⁻¹

-

=C-H stretch: ~3080-3020 cm⁻¹

-

C-H stretch (methyl): ~2950-2850 cm⁻¹

-

3.2.3. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can be used to assess the purity of the synthesized enamine and to determine its molecular weight.

-

Sample Preparation: Prepare a dilute solution of the enamine in a volatile organic solvent (e.g., diethyl ether, dichloromethane).

-

Analysis: The gas chromatogram will indicate the purity of the sample. The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of N,N-dimethylvinylamine (C₄H₉N, MW = 71.12 g/mol ) and characteristic fragmentation patterns.

Visualizing Theoretical Concepts with Graphviz

4.1. Conformational Isomerism of this compound

The following diagram illustrates the rotation around the C-N bond, leading to different conformers.

Caption: C-N Bond Rotation in this compound.

4.2. Electrophilic Attack on this compound

This diagram depicts the reaction pathway for the electrophilic addition to the β-carbon of this compound.

References

Navigating the Solubility of Dimethylvinylamine: A Technical Guide

An In-depth Examination for Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethylvinylamine, also known as N,N-dimethylethenamine, is an enamine of significant interest in organic synthesis due to its utility as a nucleophile and its role in forming more complex molecular architectures. Despite its importance, a comprehensive, publicly available dataset on the quantitative solubility of this compound in common organic solvents is notably scarce. This technical guide aims to bridge this knowledge gap by providing a predicted solubility profile based on its molecular structure and the general principles of amine and enamine chemistry. Furthermore, this document furnishes a detailed experimental protocol for the systematic determination of amine solubility, empowering researchers to generate precise data tailored to their specific applications.

Predicted Solubility Profile of this compound

Based on the principle of "like dissolves like," a qualitative prediction of this compound's solubility can be made. The molecule possesses a polar nitrogen atom and a nonpolar vinyl group, suggesting miscibility with a range of organic solvents. Generally, amines are soluble in organic solvents.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Solvent Example | Predicted Solubility | Rationale |

| Non-Polar Aprotic | Hexane, Toluene | Medium to High | The non-polar vinyl group and methyl groups will interact favorably with non-polar solvents. |

| Polar Aprotic | Dichloromethane (DCM) | High | DCM is a versatile solvent capable of solvating both the polar and non-polar regions of the molecule effectively. |

| Tetrahydrofuran (THF) | High | THF's ether oxygen can act as a hydrogen bond acceptor, and its overall polarity is suitable for dissolving amines. | |

| Ethyl Acetate | High | Similar to THF, the ester group can interact with the amine, and it is a good general solvent for many organic compounds. | |

| Acetone (B3395972) | High | The polarity of acetone makes it a good solvent for many amines. | |

| Acetonitrile (B52724) (ACN) | Medium to High | While polar, the strong dipole of acetonitrile might lead to slightly lower solubility compared to other polar aprotic solvents. | |

| Dimethylformamide (DMF) | High | DMF is a powerful, universal organic solvent capable of dissolving compounds with mixed polarity. | |

| Dimethyl Sulfoxide (DMSO) | High | DMSO is another strong, universal organic solvent. | |

| Polar Protic | Methanol, Ethanol | High | The amine nitrogen can act as a hydrogen bond acceptor with the hydroxyl group of the alcohol. Aliphatic amines generally show significant solubility in polar organic solvents.[1] |

| Water | Soluble | Low molecular weight amines with four or fewer carbon atoms are generally water-soluble.[2] Structurally similar N,N-Dimethylethylamine is reported to be soluble in water.[3] However, enamines can be susceptible to hydrolysis in aqueous environments, particularly under acidic conditions.[4] |

Experimental Protocol: Determination of Liquid Amine Solubility

For researchers requiring precise quantitative data, the isothermal shake-flask method is a reliable approach for determining the solubility of liquid amines in organic solvents.[5]

Materials:

-

This compound

-

Selected organic solvents (analytical grade)

-

Analytical balance (readable to at least 0.1 mg)

-

Glass vials with PTFE-lined screw caps (B75204) (e.g., 4 mL)

-

Thermostatically controlled shaker or incubator

-

Gas chromatograph with a flame ionization detector (GC-FID) or a suitable quantitative analysis method

-

Calibrated microsyringes or pipettes

-

Volumetric flasks

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume (e.g., 2 mL) of a different organic solvent. The excess of the solute is crucial to ensure that saturation is achieved.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Equilibrate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The agitation should be vigorous enough to promote mixing but not so vigorous as to cause emulsification.

-

-

Phase Separation:

-

After the equilibration period, stop the agitation and allow the vials to stand undisturbed in the thermostat for several hours (e.g., 6-12 hours) to allow for complete phase separation of the undissolved this compound.

-

-

Sampling and Dilution:

-

Carefully extract an aliquot (e.g., 100 µL) from the clear, supernatant (solvent-rich) phase of each vial using a calibrated microsyringe. Be cautious not to disturb the undissolved solute layer.

-

Immediately transfer the aliquot into a volumetric flask of appropriate size and dilute with the same solvent to a known concentration suitable for the analytical method.

-

-

Quantitative Analysis:

-

Analyze the diluted samples using a pre-calibrated GC-FID or another suitable quantitative method to determine the concentration of this compound in each solvent.

-

Prepare a calibration curve using standard solutions of this compound in each respective solvent to ensure accurate quantification.

-

-

Calculation of Solubility:

-

Calculate the solubility (S) in grams per liter (g/L) or moles per liter (mol/L) using the following formula:

S = C × DF

Where:

-

C is the concentration of this compound in the diluted sample as determined by the analytical method.

-

DF is the dilution factor.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Caption: Workflow for determining this compound solubility.

Disclaimer: The solubility data presented in this guide are predictive and based on chemical principles. For applications requiring high precision, experimental verification is strongly recommended. The provided protocol is a general guideline and may require optimization based on the specific properties of the compounds and the available laboratory equipment.

References

- 1. 4,4'-VINYLIDENEBIS(N,N-DIMETHYLANILINE) synthesis - chemicalbook [chemicalbook.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. N,N-Dimethylethylamine|598-56-1|lookchem [lookchem.com]

- 4. Probing the Solubility of Imine-Based Covalent Adaptable Networks - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

A Technical Guide to N,N-Dimethyl-4-vinylaniline: Commercial Availability, Synthesis, and Polymerization Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N,N-dimethyl-4-vinylaniline (DMVA), a versatile monomer increasingly utilized in the synthesis of advanced polymers and functional materials. This document details its commercial availability, provides a summary of key suppliers, and presents a compilation of its physicochemical properties. Furthermore, it outlines detailed experimental protocols for its synthesis via the Wittig reaction and its polymerization through free-radical, RAFT, and ATRP methods. The information is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development and materials science who are interested in the applications of this compound.

Introduction

N,N-dimethyl-4-vinylaniline, also known as 4-(dimethylamino)styrene, is an aromatic compound featuring a vinyl group and a dimethylamino substituent on a benzene (B151609) ring. This unique structure, combining a polymerizable vinyl group with an electron-donating dimethylamino group, makes it a valuable building block in organic and polymer chemistry. Its incorporation into polymers can impart specific electronic, optical, and adhesive properties, leading to its use in the development of materials for drug delivery, coatings, and electronics.

Commercial Availability and Suppliers

N,N-dimethyl-4-vinylaniline is commercially available from a variety of chemical suppliers, catering to both research and bulk quantity needs. The typical purity offered is ≥97%.

Table 1: Commercial Suppliers of N,N-Dimethyl-4-vinylaniline

| Supplier | Purity | Available Quantities |

| Sigma-Aldrich | ≥97% | 100 mg, 250 mg, 1 g, 5 g, 10 g, 25 g |

| Tokyo Chemical Industry (TCI) | >98.0% (GC) | 1 g, 5 g |

| Advanced ChemBlocks | 97% | Inquire for quantities |

| BLD Pharm | Inquire for purity | Inquire for quantities |

| Santa Cruz Biotechnology | Inquire for purity | Inquire for quantities |

| NINGBO INNO PHARMCHEM CO., LTD. | ≥97% | Inquire for quantities |

| Ambeed, Inc. | 97% | 100 mg, 250 mg, 1 g, 5 g, 10 g, 25 g |

| ChemicalBook | Various | Various |

Note: Pricing and availability are subject to change. Please consult the respective suppliers for current information.

Physicochemical Properties

A summary of the key physical and chemical properties of N,N-dimethyl-4-vinylaniline is provided in Table 2.

Table 2: Physicochemical Properties of N,N-Dimethyl-4-vinylaniline

| Property | Value | Reference |

| CAS Number | 2039-80-7 | [1] |

| Molecular Formula | C₁₀H₁₃N | [1] |

| Molecular Weight | 147.22 g/mol | [1] |

| Appearance | Colorless to yellow liquid or solid | |

| Boiling Point | 90-91 °C (at reduced pressure) | [2] |

| Melting Point | Not available | |

| Density | ~0.959 g/cm³ | [3] |

| Purity | ≥97% | |

| Storage Temperature | 2-8°C, under inert atmosphere |

Experimental Protocols

Synthesis of N,N-Dimethyl-4-vinylaniline via Wittig Reaction

The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes or ketones and a phosphonium (B103445) ylide. For the synthesis of N,N-dimethyl-4-vinylaniline, 4-(dimethylamino)benzaldehyde (B131446) serves as the starting material.[4]

Reaction Scheme:

Caption: Wittig reaction for the synthesis of N,N-Dimethyl-4-vinylaniline.

Materials:

-

Methyltriphenylphosphonium bromide

-

n-Butyllithium (n-BuLi) in hexanes

-

Anhydrous Tetrahydrofuran (THF)

-

4-(Dimethylamino)benzaldehyde

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Argon or Nitrogen gas for inert atmosphere

Procedure:

-

Ylide Preparation:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (Argon or Nitrogen), add methyltriphenylphosphonium bromide (1.1 equivalents) and anhydrous THF.

-

Cool the suspension to 0°C in an ice bath.

-

Slowly add n-butyllithium (1.0 equivalent) dropwise to the suspension.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours. The formation of the orange-red ylide indicates a successful reaction.

-

-

Wittig Reaction:

-

Dissolve 4-(dimethylamino)benzaldehyde (1.0 equivalent) in anhydrous THF in a separate flask.

-

Add the aldehyde solution dropwise to the ylide solution at 0°C.

-

After the addition, allow the reaction to warm to room temperature and stir overnight.

-

-

Work-up and Purification:

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate (B1210297) gradient to yield pure N,N-dimethyl-4-vinylaniline.

-

Free-Radical Polymerization of N,N-Dimethyl-4-vinylaniline

This protocol describes a typical free-radical polymerization using AIBN as the initiator.

Reaction Scheme:

Caption: Free-radical polymerization of N,N-Dimethyl-4-vinylaniline.

Materials:

-

N,N-Dimethyl-4-vinylaniline (inhibitor removed by passing through a column of basic alumina)

-

Azobisisobutyronitrile (AIBN)

-

Anhydrous toluene

-

Nitrogen gas

Procedure:

-

Reaction Setup:

-

In a Schlenk flask, dissolve N,N-dimethyl-4-vinylaniline (e.g., 1.0 g) and AIBN (e.g., 1 mol% relative to the monomer) in anhydrous toluene (e.g., 5 mL).

-

Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen.

-

Backfill the flask with nitrogen.

-

-

Polymerization:

-

Immerse the flask in a preheated oil bath at 70°C and stir for the desired reaction time (e.g., 6-24 hours).

-

-

Isolation of the Polymer:

-

Cool the reaction mixture to room temperature.

-

Precipitate the polymer by pouring the solution into a large excess of cold methanol with vigorous stirring.

-

Collect the polymer by filtration, wash with fresh methanol, and dry under vacuum at 40-50°C to a constant weight.

-

Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization

RAFT polymerization allows for the synthesis of polymers with controlled molecular weights and narrow molecular weight distributions.

Reaction Scheme:

Caption: RAFT polymerization of N,N-Dimethyl-4-vinylaniline.

Materials:

-

N,N-Dimethyl-4-vinylaniline (inhibitor removed)

-

RAFT agent (e.g., 2-cyano-2-propyl dodecyl trithiocarbonate)

-

AIBN

-

Anhydrous 1,4-dioxane

-

Methanol

-

Nitrogen gas

Procedure:

-

Reaction Setup:

-

In a Schlenk tube, combine N,N-dimethyl-4-vinylaniline, the RAFT agent, and AIBN in the desired molar ratio in anhydrous 1,4-dioxane.

-

Perform three freeze-pump-thaw cycles and backfill with nitrogen.

-

-

Polymerization:

-

Place the Schlenk tube in a thermostated oil bath at a specific temperature (e.g., 70°C) for a predetermined time.

-

-

Termination and Isolation:

-

Stop the polymerization by cooling the reaction mixture in an ice bath and exposing it to air.

-

Precipitate the polymer in cold methanol, filter, and dry under vacuum.

-

Atom Transfer Radical Polymerization (ATRP)

ATRP is another controlled radical polymerization technique that enables the synthesis of well-defined polymers.[5]

Reaction Scheme:

References

Thermochemical Properties of Dimethylvinylamine: A Methodological Guide

Disclaimer: A comprehensive search of established thermochemical databases and scientific literature did not yield specific experimental or calculated thermochemical data for dimethylvinylamine (C₄H₉N). This guide, therefore, provides a detailed overview of the standard experimental protocols and analytical workflows that would be employed to determine the key thermochemical properties of a volatile organic compound such as this compound.

This document is intended for researchers, scientists, and professionals in drug development, offering an in-depth look at the methodologies required for obtaining crucial thermodynamic data.

Data Presentation

While specific data for this compound is unavailable, the following tables illustrate the standard format for presenting such thermochemical properties. These tables serve as a template for the data that would be generated through the experimental protocols detailed in this guide.

Table 1: Enthalpy of Formation of this compound

| Property | Value (kJ/mol) | Temperature (K) | Phase |

| Standard Enthalpy of Formation (ΔfH°) | Data N/A | 298.15 | Liquid |

| Standard Enthalpy of Vaporization (ΔvapH°) | Data N/A | 298.15 | - |

| Standard Enthalpy of Formation (ΔfH°) | Data N/A | 298.15 | Gas |

Table 2: Heat Capacity and Entropy of this compound

| Property | Value (J/mol·K) | Temperature (K) | Phase |

| Standard Molar Heat Capacity (Cp) | Data N/A | 298.15 | Liquid |

| Standard Molar Entropy (S°) | Data N/A | 298.15 | Liquid |

Experimental Protocols

The determination of thermochemical data is a rigorous process involving precise calorimetric measurements. The following sections detail the primary experimental methodologies applicable to volatile organic amines like this compound.

Standard Enthalpy of Formation (ΔfH°)

The standard enthalpy of formation of an organic compound is typically determined indirectly from its enthalpy of combustion (ΔcH°), which is measured using oxygen bomb calorimetry .

Experimental Protocol: Oxygen Bomb Calorimetry

-

Sample Preparation: A precise mass of the liquid sample (e.g., this compound) is encapsulated in a container of known low combustibility, such as a gelatin capsule or a polyester (B1180765) bag. A small amount of a known auxiliary substance (like paraffin (B1166041) oil) may be added to ensure complete combustion. The total mass is recorded to a high precision.

-

Calorimeter Setup: The sample is placed in a crucible within a high-pressure stainless steel vessel, the "bomb." A fuse wire is positioned to contact the sample. The bomb is then sealed and pressurized with a high-purity oxygen atmosphere (typically to ~30 atm).

-

Combustion: The sealed bomb is submerged in a precisely measured quantity of water in a well-insulated container (the calorimeter). The system is allowed to reach thermal equilibrium. The combustion is initiated by passing an electric current through the fuse wire.

-

Temperature Measurement: The temperature of the water surrounding the bomb is monitored with high-precision thermometry. The temperature rise resulting from the exothermic combustion reaction is recorded until a stable final temperature is reached.

-

Data Analysis:

-

The energy equivalent of the calorimeter (ε_cal) is first determined by combusting a certified standard reference material, such as benzoic acid, for which the energy of combustion is precisely known.

-

The total heat released during the sample combustion is calculated from the observed temperature change (ΔT) and ε_cal.

-

Corrections are applied for the heat released by the combustion of the auxiliary substance and the fuse wire.

-

The Washburn correction is applied to account for the formation of nitric acid from residual nitrogen in the bomb and sulfuric acid if sulfur is present, and to correct the energy of combustion to standard state conditions.

-

The standard internal energy of combustion (ΔcU°) is calculated. This is then converted to the standard enthalpy of combustion (ΔcH°) using the relationship ΔcH° = ΔcU° + Δn_gRT, where Δn_g is the change in the number of moles of gas in the combustion reaction.

-

Finally, the standard enthalpy of formation (ΔfH°) of the compound is calculated using Hess's Law, by subtracting the measured enthalpy of combustion from the known standard enthalpies of formation of the combustion products (CO₂ and H₂O).

-

Enthalpy of Vaporization (ΔvapH°)

The enthalpy of vaporization is crucial for converting thermochemical data from the condensed phase to the gas phase. It can be determined directly by calorimetry or indirectly from vapor pressure measurements.

Experimental Protocol: Transpiration Method (for Vapor Pressure)

The transpiration method is a reliable technique for measuring the vapor pressure of volatile compounds.[1]

-

Apparatus Setup: A stream of an inert carrier gas (e.g., nitrogen or argon) is passed at a slow, precisely controlled flow rate through a thermostatted saturator containing the liquid sample. The setup must ensure that the carrier gas becomes fully saturated with the vapor of the compound.

-

Vapor Transport: The saturated gas stream exits the saturator and flows into a condenser or a trap where the vaporized sample is collected and its mass is determined gravimetrically or by a suitable analytical technique.

-

Measurement: The experiment is conducted at a series of controlled temperatures. For each temperature, the total volume of the carrier gas that has passed through the system and the mass of the condensed sample are measured.

-

Data Analysis:

-

The partial pressure (p) of the substance at a given temperature (T) is calculated assuming the ideal gas law, from the mass of the transported vapor, the volume of the carrier gas, and the total pressure.

-

By measuring the vapor pressure at different temperatures, the enthalpy of vaporization can be determined using the Clausius-Clapeyron equation : ln(p) = - (ΔvapH°/R) * (1/T) + C where R is the ideal gas constant and C is a constant.

-

A plot of ln(p) versus 1/T yields a straight line with a slope of -ΔvapH°/R, from which the standard enthalpy of vaporization can be calculated.

-

Heat Capacity (Cp)

The heat capacity of a substance is the amount of heat required to raise its temperature by one degree. It is a fundamental property needed for the calculation of entropy and for adjusting other thermochemical data to different temperatures.

Experimental Protocol: Differential Scanning Calorimetry (DSC)

-

Sample Preparation: A small, precisely weighed amount of the liquid sample is hermetically sealed in an aluminum pan. An identical empty pan is used as a reference.

-

Measurement: The sample and reference pans are placed in the DSC instrument. They are then heated (or cooled) at a controlled, linear rate over the desired temperature range. The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.

-

Calibration and Analysis:

-

The instrument is calibrated for temperature and heat flow using certified standards (e.g., indium).

-

A baseline measurement is performed with two empty pans.

-

A measurement is then performed with a standard material of known heat capacity (e.g., sapphire).

-

Finally, the sample is measured under the same conditions.

-

The heat capacity of the sample (Cp) is calculated by comparing the heat flow difference between the sample and the baseline with the heat flow difference of the sapphire standard.[2]

-

Standard Molar Entropy (S°)

The absolute standard molar entropy of a substance is determined using the "Third Law Method," which relies on the third law of thermodynamics (the entropy of a perfect crystal at 0 K is zero).[3]

Experimental Protocol: Calorimetry from Low Temperature

-

Heat Capacity Measurements: The heat capacity (Cp) of the substance is measured calorimetrically from as close to 0 K as possible up to the desired temperature (e.g., 298.15 K). This requires specialized low-temperature calorimetry (adiabatic calorimetry).

-

Phase Transition Enthalpies: The enthalpies of any phase transitions that occur within the temperature range (e.g., solid-solid transitions, fusion, and vaporization) are measured, typically using DSC.[3]

-

Entropy Calculation: The total entropy at a given temperature T is calculated by integrating the heat capacity data and adding the entropies of the phase transitions: S°(T) = ∫(from 0 to T_fus) (Cp(solid)/T) dT + ΔfusH°/T_fus + ∫(from T_fus to T) (Cp(liquid)/T) dT where T_fus is the melting temperature and ΔfusH° is the enthalpy of fusion. If the substance is a gas at temperature T, the enthalpy of vaporization and the heat capacity of the gas are also included.

Mandatory Visualization

The following diagram illustrates the logical workflow for the determination of key thermochemical properties of a volatile organic compound.

Caption: Workflow for Thermochemical Property Determination.

References

An In-depth Technical Guide to the Isomers and Derivatives of Dimethylvinylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Dimethylvinylamine, a simple enamine, serves as a versatile building block in organic synthesis. Its isomers and derivatives are of significant interest due to their nucleophilic character, which allows for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. This technical guide provides a comprehensive overview of the potential isomers and derivatives of Dimethylvinylamine, focusing on their synthesis, physicochemical properties, and reactivity. Detailed experimental protocols for key reactions and visualizations of reaction mechanisms are included to facilitate practical application in a research and development setting.

Isomers of this compound

The primary isomers of N,N-Dimethylvinylamine are its tautomeric imine forms and positional isomers of the vinyl group. The imine-enamine tautomerism is a key feature of this class of compounds, with the equilibrium position influenced by the substitution pattern and solvent.

Derivatives of this compound

A wide array of derivatives can be synthesized from this compound and its isomers. These can be broadly categorized as N-substituted and C-substituted derivatives.

N-Aryl Derivatives: N,N-Dimethylaniline and its Analogs

N,N-Dimethylaniline is a well-characterized aromatic tertiary amine that can be considered a phenyl derivative of a hypothetical N,N-dimethylaminoethene. Its derivatives are widely used in the synthesis of dyes, pharmaceuticals, and materials.

C-Substituted Derivatives: Enamine Adducts

The nucleophilic α-carbon of enamines readily reacts with various electrophiles to yield a diverse range of C-substituted derivatives. This reactivity is the basis for several important synthetic methodologies.

Physicochemical and Spectroscopic Data

A summary of available quantitative data for key isomers and derivatives is presented below for comparative analysis.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Density (g/mL) | Refractive Index | Solubility |

| N,N-Dimethylaniline | 121-69-7 | C₈H₁₁N | 121.18 | 2 | 194 | 0.956 | 1.5582 | Slightly soluble in water; soluble in organic solvents.[1][2] |

| N,N-Dimethyl-4-vinylaniline | 2039-80-7 | C₁₀H₁₃N | 147.22 | - | - | - | - | - |

| (1Z)-N,N-dimethyl-1,2-diphenyl-1-propen-1-amine | - | C₁₇H₁₉N | 237.34 | N/A | N/A | N/A | N/A | N/A[3] |

| N,N-Dimethylpropylamine | 926-63-6 | C₅H₁₃N | 87.16 | - | - | - | - | -[4] |

| N,N-Dimethylpropan-1-amine N-oxide | 7311-26-4 | C₅H₁₃NO | 103.16 | - | - | - | - | -[5] |

Spectroscopic Data Summary for N,N-Dimethylaniline:

-

¹H NMR (CDCl₃, 400 MHz): δ 7.24 (m, 2H, Ar-H), 6.63 (m, 3H, Ar-H), 2.93 (s, 6H, N(CH₃)₂).[6]

-

¹³C NMR: δ 151.1 (C1), 129.5 (C3, C5), 117.1 (C4), 113.1 (C2, C6), 41.0 (N-CH₃).[6]

-

IR (neat): Key absorptions include C-H stretching of the aromatic ring and methyl groups, and C-N stretching.[7]

-

Mass Spectrometry (EI): Molecular ion peak at m/z = 121.[8][9]

Key Synthetic Methodologies and Experimental Protocols

The synthesis of this compound derivatives often involves the formation of an enamine intermediate followed by reaction with an electrophile.

Enamine Formation

Enamines are typically formed by the condensation of a ketone or aldehyde with a secondary amine, often with acid catalysis to facilitate the removal of water.[10]

Experimental Protocol: General Procedure for Enamine Synthesis from a Ketone [11]

-

To a 2-L, four-necked flask fitted with a stirrer, condenser, N₂ gas line, thermometer, and dropping funnel, add 500 mL of a suitable solvent (e.g., benzene (B151609), n-pentane, or ethyl ether).

-

Add 0.1 mole of the ketone and a solution of the secondary amine (e.g., pyrrolidine (B122466) or morpholine, in excess) in 100 mL of the solvent.

-

Over a 20-60 minute period, add 0.055 mole of TiCl₄ in an additional 100 mL of solvent, maintaining the temperature between 0° and 10°C.

-

After the addition is complete, allow the mixture to stir at room temperature for several hours. The progress of the reaction can be monitored by NMR analysis of aliquots.

-

Filter the reaction mixture and remove the solvent under reduced pressure.

-

Distill the residual oil at reduced pressure to obtain the purified enamine. All operations should be carried out under an atmosphere of dry nitrogen.

Stork Enamine Alkylation

The Stork enamine synthesis is a powerful method for the α-alkylation of ketones and aldehydes.[12][13] It involves the reaction of an enamine with an alkyl halide, followed by hydrolysis of the resulting iminium salt.[14][15]

Experimental Protocol: α-Allylation of Cyclohexanone (B45756) via its Pyrrolidine Enamine [16]

-

Step 1: Enamine Formation

-

In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, a solution of cyclohexanone (1.0 eq), pyrrolidine (1.2 eq), and a catalytic amount of p-toluenesulfonic acid (0.01 eq) in benzene is refluxed until the theoretical amount of water is collected.

-

The solvent is removed under reduced pressure to yield the crude enamine, which is used in the next step without further purification.

-

-

Step 2: Alkylation

-

The crude enamine is dissolved in a suitable solvent (e.g., dioxane), and allyl bromide (1.1 eq) is added dropwise at room temperature.

-

The reaction mixture is stirred at room temperature or gently heated until the reaction is complete (monitored by TLC).

-

-

Step 3: Hydrolysis

-

The reaction mixture is quenched by the addition of water.

-

The mixture is then heated to reflux for 1-2 hours to ensure complete hydrolysis of the iminium salt.

-

After cooling, the aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography to afford α-allylcyclohexanone.

-

N-Alkylation of Anilines

Derivatives such as N,N-dimethylaniline can be synthesized via N-alkylation of aniline (B41778).

Experimental Protocol: Synthesis of N,N-Dimethylaniline via Eschweiler-Clarke Reaction [6]

-

A flask is charged with aniline (10 mmol), paraformaldehyde (20 mmol), and oxalic acid dihydrate (50 mmol).

-

The vessel is briefly flushed with nitrogen, closed, and heated to 100°C for 1 hour, followed by heating to 120°C for 10 minutes.

-

The reaction mixture is cooled to room temperature. The resulting white, crystalline mass is crushed.

-

Calcium oxide (0.1 mol) suspended in 50 mL of ethanol (B145695) is added, and the mixture is stirred vigorously for 30 minutes.

-

Solids are removed by filtration, and the solvent is removed in vacuo to yield pure N,N-dimethylaniline.

Reaction Mechanisms and Workflows

Visualizations of key reaction pathways and experimental workflows are provided below using the DOT language for Graphviz.

Enamine Formation Mechanism

Caption: Mechanism of acid-catalyzed enamine formation.

Stork Enamine Alkylation Workflow

Caption: Experimental workflow for Stork enamine alkylation.

Enamine Alkylation and Acylation Reaction Pathways

Caption: Reaction pathways for enamine alkylation and acylation.

Conclusion

The isomers and derivatives of this compound represent a versatile class of compounds with significant applications in organic synthesis. Their utility stems from the nucleophilic character of the enamine moiety, which enables a wide range of C-C and C-heteroatom bond-forming reactions. This guide has provided a comprehensive overview of their synthesis, properties, and reactivity, supplemented with detailed experimental protocols and mechanistic diagrams. This information is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development, facilitating the exploration and application of these important synthetic intermediates.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. lehigh.edu [lehigh.edu]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. N,N-Dimethylpropylamine | C5H13N | CID 61236 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. N,N-Dimethylpropan-1-amine N-oxide | C5H13NO | CID 21226494 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. N,N-Dimethylaniline: Synthesis, applications and toxicity_Chemicalbook [chemicalbook.com]

- 7. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 8. Studies in mass spectrometry. Part XII. Mass spectra of enamines - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. STORK ENAMINE SYNTHESIS: ALKYLATION OF ALDEHYDE OR KETONE – My chemistry blog [mychemblog.com]

- 12. Stork enamine alkylation - Wikipedia [en.wikipedia.org]

- 13. grokipedia.com [grokipedia.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. organicchemistrytutor.com [organicchemistrytutor.com]

- 16. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for the Polymerization of N,N-Dimethylvinylamine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the polymerization of N,N-Dimethylvinylamine (DMVA), a tertiary amine-containing vinyl monomer. The resulting polymer, poly(N,N-dimethylvinylamine) (PDMA), is a cationic polymer with potential applications in biomedical fields, including drug and gene delivery, due to its ability to interact with negatively charged biological molecules. This document outlines generalized protocols for the synthesis of PDMA via free-radical, Reversible Addition-Fragmentation chain Transfer (RAFT), and cationic polymerization techniques.

Data Presentation

The following tables summarize typical reaction conditions for the polymerization of vinyl monomers, which can be adapted for N,N-dimethylvinylamine. It is important to note that optimization is often necessary for specific applications.

Table 1: Typical Conditions for Free-Radical Polymerization

| Parameter | Condition |

| Initiator | AIBN (Azobisisobutyronitrile), Ammonium Persulfate |

| Solvent | Benzene (B151609), Toluene (B28343), Water |

| Temperature | 60-80 °C |

| Monomer Concentration | 10-50% (w/v) |

| Initiator Concentration | 0.1-1 mol% relative to monomer |

Table 2: Typical Conditions for RAFT Polymerization

| Parameter | Condition |

| RAFT Agent | Trithiocarbonates, Dithiobenzoates |

| Initiator | AIBN, ACVA (4,4'-Azobis(4-cyanovaleric acid)) |

| Solvent | 1,4-Dioxane (B91453), DMF, n-alkanes |

| Temperature | 60-90 °C |

| [Monomer]:[RAFT Agent]:[Initiator] Ratio | 50:1:0.1 to 500:1:0.1 |

Table 3: Typical Conditions for Cationic Polymerization

| Parameter | Condition |

| Initiator | Strong Protic Acids (e.g., Triflic Acid), Lewis Acids (e.g., BF₃·OEt₂) |

| Solvent | Dichloromethane (B109758), Chloroform |

| Temperature | -78 to 0 °C |

| Monomer Concentration | 5-20% (w/v) |

Experimental Protocols

The following are generalized experimental protocols for the polymerization of N,N-dimethylvinylamine. These should be considered as starting points and may require significant optimization.

Protocol 1: Free-Radical Polymerization of N,N-Dimethylvinylamine

This protocol describes a conventional free-radical polymerization using AIBN as a thermal initiator.

Materials:

-

N,N-Dimethylvinylamine (monomer)

-

Azobisisobutyronitrile (AIBN) (initiator)

-

Anhydrous benzene or toluene (solvent)

-

Methanol (for precipitation)

-

Schlenk flask

-

Magnetic stirrer

-

Oil bath

-

Vacuum line

Procedure:

-

In a Schlenk flask, dissolve N,N-dimethylvinylamine and AIBN in the chosen solvent.

-

Degas the solution by three freeze-pump-thaw cycles to remove dissolved oxygen.

-

Place the flask in a preheated oil bath at 60-80 °C and stir the reaction mixture.

-

Allow the polymerization to proceed for the desired time (e.g., 4-24 hours).

-

Quench the polymerization by cooling the flask in an ice bath and exposing it to air.

-

Precipitate the polymer by slowly adding the reaction mixture to a large excess of a non-solvent, such as cold methanol, while stirring.

-

Isolate the polymer by filtration or centrifugation.

-

Wash the polymer with fresh non-solvent to remove unreacted monomer and initiator.

-

Dry the polymer under vacuum to a constant weight.

-

Characterize the polymer using techniques such as GPC (for molecular weight and polydispersity), NMR (for structure confirmation), and FTIR.

Protocol 2: RAFT Polymerization of N,N-Dimethylvinylamine